3-(3-chloro-2-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrido-thiadiazine ring system. Its chemical formula is C₁₇H₁₅Cl₂NO₂ , and its molecular weight is approximately 336.22 g/mol . The compound’s structure contains both aromatic and heterocyclic moieties, making it intriguing for various applications.
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound remain scarce. Researchers often synthesize it in the laboratory for specialized studies.
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substituents on the aromatic rings may be replaced.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents. Further experimental data would be necessary to provide precise details.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers may use this compound as a building block for more complex molecules.
Functional Groups: Its unique functional groups make it valuable for synthetic chemistry.
Drug Discovery: The compound’s structural features could inspire drug design.
Biological Activity: Investigating its effects on biological systems is essential.
Materials Science:
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H20ClN3O2S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-18(23)7-5-8-19(14)25-12-26-21(27)10-16(17(11-24)22(26)29-13-25)15-6-3-4-9-20(15)28-2/h3-9,16H,10,12-13H2,1-2H3 |
InChI Key |
GAQFNDUZRSLABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4OC |
Origin of Product |
United States |
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